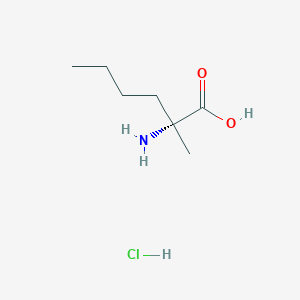

(R)-2-Amino-2-methylhexanoic acid hydrochloride

Description

Properties

CAS No. |

73473-41-3 |

|---|---|

Molecular Formula |

C7H16ClNO2 |

Molecular Weight |

181.66 g/mol |

IUPAC Name |

(2R)-2-amino-2-methylhexanoic acid;hydrochloride |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-4-5-7(2,8)6(9)10;/h3-5,8H2,1-2H3,(H,9,10);1H/t7-;/m1./s1 |

InChI Key |

DJYRKWUMFWVEQP-OGFXRTJISA-N |

Isomeric SMILES |

CCCC[C@](C)(C(=O)O)N.Cl |

Canonical SMILES |

CCCCC(C)(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of (+)-S-2-hydroxy-2-methyl-hexanoic acid

The synthesis of (+)-S-2-hydroxy-2-methyl-hexanoic acid involves several steps, starting with 2-methylene hexanoic acid.

- Acid Chloride Formation (Step A) : Convert 2-methylene hexanoic acid to its respective acid chloride using a method described in Nippon Kagaku Zasshi, 80, 502 (59).

- Amide Formation (Step B) : Add the acid chloride to L-proline in a mixture of H20 and diethyl ether, maintaining the pH at 10-11 by adding concentrated aqueous NaOH. Stir the mixture at ambient temperature for 15 minutes to 2 hours and isolate the resultant amide using conventional extraction techniques.

- Bromolactonization (Step C) : Add N-bromosuccinimide (NBS) to a solution of the amide in an aprotic polar solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). Stir the resulting mixture at ambient temperature for 12 to 36 hours to yield the bromolactone, then isolate using conventional techniques.

- Dehalogenation (Step D) : Dehalogenate the bromolactone to the corresponding oxazine by heating a mixture of the bromolactone, tri-n-butyltin hydride, and benzoyl peroxide in methylene chloride at reflux temperature for 15 to 36 hours.

- Hydrolysis (Step E) : Hydrolyze the oxazine with concentrated hydrobromic acid by heating at 100-105°C until hydrolysis occurs (typically 15 to 24 hours), forming (+)-S-2-hydroxy-2-methyl-hexanoic acid.

Preparation of N-(2-methylene-hexanoyl)-L-proline

- Dissolve N-(2-methylene-hexanoyl)-L-proline (39.3 g) in 575 ml of dry dimethylformamide. Maintain the solution at ambient temperature under an inert gas atmosphere, protected from light. Add 62.0 g of N-bromosuccinimide and stir the resulting solution for 20 hours. Pour the mixture into a mixture of saturated aqueous NaHCO3 (2.5 liters) and ethyl acetate (700 ml) and shake vigorously.

- Separate the phases and extract the aqueous phase with three 500 ml portions of ethyl acetate. Combine the ethyl acetate extracts and wash with five 250 ml portions of H2O. Combine the H2O extracts and back-wash with ethyl acetate. Wash the combined ethyl acetate extracts with four 175 ml portions of saturated aqueous Na2S2O3. Back-wash the combined aqueous Na2S2O3 extracts with 100 ml of ethyl acetate, then combine all ethyl acetate extracts and wash with two 250 ml portions of brine and dry (MgSO4). Filter the resulting solution and evaporate the filtrate in vacuo to obtain a brown syrup.

- Take up the syrup in a minimal amount of ethyl acetate and push through a 1.5" x 4" silica gel dry column with ethyl acetate. Collect the eluant (approximately the first 250 ml) and evaporate in vacuo to yield 49.6 g of residue. Crystallize from diethyl ether (50 ml) to obtain about 22 g of the title compound as white needles. Recrystallize the mother liquor from diethyl ether to obtain an additional 10.85 g of the title compound. Two recrystallizations from diethyl ether yield the analytical sample as rods or square prisms, with a melting point of 73.5-74.5°C.

Preparation of Optically Active 2-amino-5-hydroxy-2-methylpentanoic Acid

- Salification : Add (R)-2-amino-5-hydroxy-2-methylvaleric acid/D-tartaric acid into water and ethyl acetate.

- pH Adjustment : Adjust the pH value to 6.8-7.8 to enable the product to enter an organic phase.

- Post-treatment : Perform washing, drying, and recrystallizing of the organic phase.

Synthesis of (S)-2-aminobutyramide hydrochloride

- Place methyl (S)-2-aminobutyrate hydrochloride (131 g) into a 2 L vessel.

- Cool the vessel to 5°C and add pre-cooled aqueous ammonia (35%, 1.4 L).

- Stir the mixture at 5°C for 18 hours.

- Concentrate the mixture under reduced pressure to obtain (S)-2-aminobutyramide hydrochloride as a white solid. Yield: 116 g.

Preparation of Racemic 2-Amino-5,5,5-trifluoropentanoic Acid Hydrochloride

- Heat compound 10 (50.4 g, 236 mmol) and 6 N hydrochloric acid aq. (202 mL, 1210 mmol) at 100 °C for 4 h.

- Cool the reaction mixture, concentrate, and dry in vacuo at 50 °C for 3 h, loosening the compound for good dryness, to give 50 g of a crude product.

- Grind the crude product to a powder and wash by stirring in acetonitrile (250 mL) for 30 min.

- Filter the resulting sticky suspension, wash with acetonitrile (100 mL), and dry in vacuo at 50 °C overnight to afford the amino acid HCl salt 11 (43.6 g, 88.8%).

Continuous-Flow Protocol for the Synthesis of Enantiomerically Pure Compounds

- Preparation of the Amide : Add 6 mmol of the substrate into a 20 mL reactor, then add 70 mmol of ammonia (sol. in methanol 7 N). Stir the resulting solution at room temperature until the reaction is complete. After solvent removal in vacuum, re-crystallize the crude sticky white solid by solubilizing in 1 mL of water and precipitating with the addition of 20 mL of acetone (90% yield).

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-methylhexanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like ammonia and primary amines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biochemical Research Applications

(R)-2-Amino-2-methylhexanoic acid hydrochloride plays a crucial role in the modulation of neurotransmitter release, which is vital for understanding pain pathways and neuronal excitability. Its structural similarity to Pregabalin, an anticonvulsant medication, indicates its potential in treating neuropathic pain and epilepsy by influencing gamma-aminobutyric acid (GABA) pathways.

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. The ability to modulate neurotransmitter release makes it a candidate for developing drugs aimed at neurological disorders. For instance, studies have shown that it can influence the activity of certain receptors involved in pain perception, making it a focus for research into new analgesics.

Case Study: Synthesis of Pregabalin Derivatives

Research has demonstrated that derivatives of (R)-2-amino-2-methylhexanoic acid hydrochloride can be synthesized to create compounds effective in treating epilepsy and neuropathic pain. The synthesis involves several steps, including the formation of amides and subsequent reactions to introduce functional groups that enhance biological activity.

Neurotransmitter Modulation

The compound's interaction with neurotransmitter systems has been extensively studied. It has been shown to affect GABAergic transmission, which is crucial for maintaining neuronal excitability and preventing seizures. This property opens avenues for its use in developing treatments for epilepsy and anxiety disorders .

Potential Agricultural Applications

Emerging research indicates that (R)-2-amino-2-methylhexanoic acid hydrochloride may also serve as a plant elicitor, enhancing resistance against environmental stresses such as extreme temperatures and pathogen attacks. This suggests potential applications in agricultural biotechnology, where enhancing plant resilience can lead to improved crop yields under adverse conditions .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activity and the regulation of metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with (R)-2-Amino-2-methylhexanoic acid hydrochloride, differing in substituents, ring systems, or applications:

Table 1: Comparative Analysis of (R)-2-Amino-2-methylhexanoic Acid Hydrochloride and Analogues

Key Research Findings and Differences

Linearity vs. Cyclic Structures: The linear chain of (R)-2-Amino-2-methylhexanoic acid hydrochloride offers conformational flexibility, making it suitable for synthesizing peptides or small molecules requiring extended aliphatic regions .

Substituent Effects: Aromatic vs. Aliphatic: The 2-chlorophenyl group in (R)-2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride increases lipophilicity, favoring interactions with hydrophobic protein pockets . In contrast, the methyl group in the target compound balances hydrophobicity and solubility. Heterocyclic Moieties: 2-Amino-2-(oxan-3-yl)acetic acid hydrochloride contains a tetrahydropyran ring, improving solubility due to the oxygen atom while maintaining metabolic stability .

Applications :

- The target compound is primarily used in early-stage synthesis, whereas analogues like berberine hydrochloride () and Nicardipine hydrochloride () have established pharmacological roles (antimicrobial and antihypertensive, respectively).

- Pyrrolidine-based derivatives (e.g., (2S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride) are favored in peptidomimetics due to their five-membered ring mimicking proline .

Biological Activity

(R)-2-Amino-2-methylhexanoic acid hydrochloride, also known as (R)-AMHA HCl, is a chiral amino acid derivative with the molecular formula CHClNO. This compound is characterized by its off-white to white crystalline appearance and is soluble in water and methanol. Its melting point ranges from 128 to 133 degrees Celsius, which enhances its stability and solubility for various applications in pharmaceuticals and biochemistry .

Neurotransmitter Modulation

(R)-AMHA HCl exhibits significant biological activity primarily through its ability to modulate neurotransmitter release. This action is crucial in the context of pain pathways and neuronal excitability, making it relevant for conditions such as neuropathic pain and epilepsy. It shares structural similarities with Pregabalin, an established anticonvulsant medication .

Synthesis and Applications

The synthesis of (R)-AMHA HCl can be achieved through various methods, including enzymatic reactions that enhance its yield and purity . Its applications extend beyond simple pharmaceutical use; it serves as an intermediate in the synthesis of several bioactive compounds.

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| (S)-Pregabalin | CHNO | Anticonvulsant; used for neuropathic pain treatment. |

| (R)-2-Amino-3-methylbutanoic acid | CHNO | Structural analog; less potent than (R)-isomer. |

| (R)-3-Aminobutyric acid | CHNO | GABA analog; involved in neurotransmission. |

| (R)-3-(Carbamoylmethyl)-5-methylhexanoic acid | CHNO | Intermediate for Pregabalin; similar functional groups. |

The unique chiral configuration of (R)-AMHA HCl influences its biological activity and interaction profiles compared to other related compounds .

Study on Anticonvulsant Activity

A study conducted by researchers investigated the anticonvulsant properties of (R)-AMHA HCl in animal models. The results indicated a significant reduction in seizure frequency when administered at therapeutic doses, supporting its potential use as a treatment for epilepsy .

Plant Elicitor Properties

In another study, (R)-AMHA HCl was tested for its ability to enhance resistance against extreme temperature stresses in various plant species. The compound demonstrated significant activity against fungal and bacterial pathogens, indicating its potential role as a plant elicitor .

Enzymatic Synthesis

Research on the enzymatic synthesis of (R)-AMHA HCl showed that employing specific carboligases could optimize yield and enantiomeric purity. The study highlighted the importance of enzyme selection and reaction conditions in achieving high conversion rates .

Q & A

Q. What are the standard synthetic routes for (R)-2-Amino-2-methylhexanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, outlines a multi-step protocol using ketone intermediates and chiral resolving agents to achieve enantiomeric purity. Reaction parameters such as pH (maintained at 8–10 for amine stability), temperature (controlled between 0–4°C during critical steps), and solvent polarity (e.g., methanol/water mixtures) significantly impact yield and purity. Post-synthesis purification via recrystallization or reverse-phase chromatography is recommended to isolate the hydrochloride salt form .

Q. How can researchers optimize the solubility and stability of (R)-2-Amino-2-methylhexanoic acid hydrochloride in aqueous solutions for biological assays?

- Methodological Answer : The hydrochloride salt form enhances water solubility due to ionic interactions (). For stability, maintain pH 5–6 to prevent hydrolysis of the amino group. Use buffered solutions (e.g., phosphate-buffered saline) and avoid prolonged exposure to light or high temperatures (>40°C). Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. What advanced analytical techniques are required to confirm the enantiomeric purity of (R)-2-Amino-2-methylhexanoic acid hydrochloride, and how can researchers validate these methods?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetric analysis are critical. Validate using reference standards (e.g., lists enantiomerically pure analogs). Cross-validate with nuclear magnetic resonance (NMR) spectroscopy, focusing on diastereomeric splitting patterns in the presence of chiral shift reagents (e.g., Eu(hfc)₃) .

Q. How should researchers design experiments to resolve contradictions in reported biological activity data (e.g., IC₅₀ variations) for (R)-2-Amino-2-methylhexanoic acid hydrochloride across different studies?

- Methodological Answer : Conduct dose-response assays under standardized conditions (e.g., fixed cell lines, identical incubation times). For example, highlights IC₅₀ variations between human (19 nM) and murine (4 nM) models, emphasizing species-specific receptor affinities. Use orthogonal assays (e.g., SPR for binding kinetics and cell-based viability assays) to confirm activity. Statistical meta-analysis of raw data from multiple studies can identify confounding variables (e.g., assay pH, serum content) .

Q. What strategies can be employed to modify the core structure of (R)-2-Amino-2-methylhexanoic acid hydrochloride for structure-activity relationship (SAR) studies while maintaining chiral integrity?

- Methodological Answer : Focus on substitutions at the methyl or hexanoic acid groups. For example:

- Methyl Group : Replace with trifluoromethyl () to enhance metabolic stability.

- Hexanoic Acid : Introduce fluorine at the β-position () to modulate electronic effects.

Use asymmetric catalysis (e.g., Evans’ oxazolidinones) to preserve the (R)-configuration during modifications. Monitor stereochemistry via circular dichroism (CD) spectroscopy .

Key Notes for Experimental Design

- Stereochemical Integrity : Always validate chiral purity after synthetic modifications using dual methods (HPLC + NMR) .

- Biological Replicates : Use ≥3 independent replicates for IC₅₀ determinations to account for cell-line variability .

- Reaction Optimization : Employ design-of-experiment (DoE) frameworks to screen solvent, temperature, and catalyst combinations efficiently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.